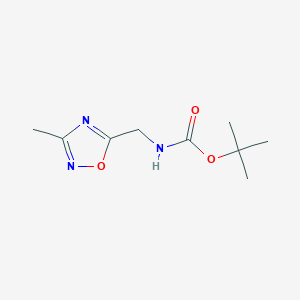

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate

Description

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is a carbamate-protected heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The tert-butyl carbamate moiety enhances stability and lipophilicity, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name |

tert-butyl N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6-11-7(15-12-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDNIBNHJMVSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the use of tert-butylamidoxime and an appropriate nitrile under catalytic conditions. For instance, p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) can be used as catalysts in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s core structure can be compared to similar 1,2,4-oxadiazole derivatives with varying substituents (Table 1):

Key Observations :

Comparison of Yields and Conditions :

- Target Compound (Inferred) : Likely synthesized via similar methods, with estimated yields of 14–86% based on tert-butyl carbamate analogs .

- Challenges : Bulky substituents (e.g., indole-decyl in ) reduce yields (34–53%) due to steric effects, whereas simpler substituents (e.g., methyl) may improve efficiency .

Physicochemical Properties

Molecular Weight and Purity :

Biological Activity

Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a 3-methyl-1,2,4-oxadiazol-5-yl group. Its molecular formula can be represented as .

The biological activity of this compound is hypothesized to involve interactions at the molecular level similar to other oxadiazole derivatives. These interactions may include:

- Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The tert-butyl group may enhance hydrophobic interactions with lipid membranes or protein binding sites.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity. This compound has been tested against various bacterial strains. Preliminary findings suggest it has moderate inhibitory effects on gram-positive bacteria.

Anticancer Activity

Oxadiazole compounds have been studied for their anticancer properties. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15.0 | |

| Similar Oxadiazole Derivative | MCF7 (breast cancer) | 12.5 |

Studies indicate that the compound's structure may allow it to interfere with cell cycle progression or induce apoptosis in cancer cells.

Neuroprotective Effects

Emerging studies suggest that oxadiazoles may possess neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage in vitro.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Animal Models : In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were linked to alterations in gene expression related to apoptosis and cell proliferation.

Q & A

Basic Question: What are the established synthetic routes for Tert-butyl ((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a two-step process:

Formation of the 1,2,4-oxadiazole core : Reacting nitrile derivatives with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form amidoxime intermediates.

Carbamate coupling : Reacting the amidoxime with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 6–24 hours .

Critical Factors :

- Catalyst choice : Acidic catalysts (e.g., HClO₄-SiO₂) reduce reaction time (e.g., 8 minutes at 80°C) but may require post-reaction neutralization with NaHCO₃ .

- Solvent polarity : THF yields higher purity compared to DCM due to better solubility of intermediates .

Advanced Question: How can researchers optimize reaction conditions to minimize byproducts during oxadiazole ring formation?

Methodological Answer:

Byproduct formation (e.g., regioisomeric oxadiazoles) is influenced by:

- Stoichiometry : Use a 1.2:1 molar ratio of nitrile to hydroxylamine to avoid unreacted nitrile residues, which can form side products .

- Temperature control : Slow heating (2°C/min) during cyclization prevents thermal degradation of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 2:8 to 4:6) effectively isolates the target compound from regioisomers .

Basic Question: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H : δ 1.4–1.5 ppm (tert-butyl group), δ 4.3–4.5 ppm (–CH₂– linked to oxadiazole), δ 2.5–2.7 ppm (3-methyl group) .

- ¹³C : δ 170–175 ppm (oxadiazole C=N), δ 80–85 ppm (tert-butyl C–O) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₀H₁₆N₃O₃⁺: calculated 226.1188, observed 226.1190) .

Advanced Question: How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity in target-binding studies?

Methodological Answer:

The oxadiazole ring enhances:

- Metabolic stability : Resistance to hydrolysis in physiological conditions compared to amide analogs .

- Target affinity : The methyl group at position 3 improves hydrophobic interactions with enzyme pockets (e.g., sphingosine kinase inhibitors) .

Experimental Validation : - Docking simulations : Use software like AutoDock Vina to compare binding energies of methylated vs. non-methylated derivatives .

- Enzyme assays : Measure IC₅₀ values against recombinant enzymes (e.g., SphK1/SphK2) to quantify selectivity .

Advanced Question: How should researchers address contradictions in reported biological data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Structural analogs : Compare data only with compounds sharing identical substituents (e.g., tert-butyl vs. benzyl carbamates) .

Case Study : - Antiplasmodial activity of tert-butyl derivatives showed 10-fold higher potency than methyl esters in vitro, attributed to improved cell permeability .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the oxadiazole ring .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis; confirm stability via HPLC over 72 hours .

Advanced Question: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Metabolic profiling : Use LC-MS/MS to identify and quantify metabolites in liver microsomes (e.g., human vs. murine) .

- Prodrug design : Modify the carbamate group to release active metabolites selectively in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.